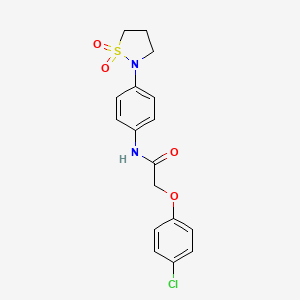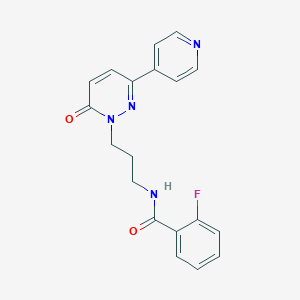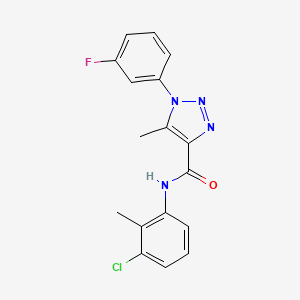![molecular formula C15H19F3N2O B2946693 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 478077-96-2](/img/structure/B2946693.png)
3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive drug that is commonly used as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Conformational Studies and Spectroscopic Analysis
Research into the conformational structure of compounds related to 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide has provided insights into their molecular configurations and stability. A study by Fujimori et al. (2007) focused on the conformational structure of the N-butyl-N-methyl-pyrrolidinium ion, revealing various stable conformations and their equilibrium in different solvents as analyzed by Raman spectroscopy and DFT calculations (Fujimori et al., 2007).
Synthetic Applications in Heterocyclic Chemistry
Significant advancements have been made in the synthesis of heterocyclic compounds using precursors and methodologies that relate to 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide. Harb et al. (2006) demonstrated the use of related butanamide structures in the synthesis of thienopyridines, showcasing the utility of these compounds in creating fused heterocyclic derivatives with potential biological applications (Harb et al., 2006).
Anticonvulsant Activity
The exploration of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides has led to the identification of potential anticonvulsant agents. Kamiński et al. (2015) synthesized a library of new compounds showing a broad spectrum of activity across several seizure models, indicating the therapeutic potential of these molecules (Kamiński et al., 2015).
Ionic Liquid and Solvent Properties
Ionic liquids containing pyrrolidinium ions have been studied for their unique solvent properties and potential applications. McFarlane et al. (2000) highlighted the synthesis of novel salts based on pyrrolidinium cations, showing reduced melting points and enhanced conductivity, demonstrating the versatility of these compounds in various applications, including as electrolytes in energy devices (McFarlane et al., 2000).
Molecular Interaction and Binding Studies
Investigations into the binding capabilities of N,O-hybrid diamide ligands with N-heterocyclic cores have provided insights into the selective separation of actinides over lanthanides. Meng et al. (2021) synthesized and evaluated the complexation behaviors of such ligands, contributing to the development of more efficient separation processes for nuclear waste management (Meng et al., 2021).
Mécanisme D'action
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its target. The trifluoromethyl group is known to be a bioisostere for a hydrogen atom, a chlorine atom, or a methyl group, which means it could potentially mimic these groups in biochemical reactions .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially increase the compound’s metabolic stability, as trifluoromethyl groups are known to resist metabolic degradation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the trifluoromethyl group is known to improve the lipophilicity and thus the cell membrane permeability of compounds .
Propriétés
IUPAC Name |
3-pyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-11(20-7-2-3-8-20)9-14(21)19-13-6-4-5-12(10-13)15(16,17)18/h4-6,10-11H,2-3,7-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXVWFAQGNRRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2946612.png)
![13-Ethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2946614.png)


![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)
![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)
![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)

![Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2946624.png)
![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)
![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)

![4-(dimethylsulfamoyl)-N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2946632.png)
